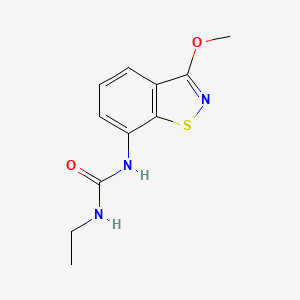
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea typically involves the condensation of 3-methoxy-1,2-benzothiazole with ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the preparation of intermediates followed by their condensation with appropriate reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. The compound can also interact with DNA gyrase, leading to the disruption of DNA replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
2-Amino-6-methoxybenzothiazole: Known for its anti-inflammatory activity.
3-Methoxy-1,2-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Uniqueness
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104121-65-5 |
|---|---|
Fórmula molecular |
C11H13N3O2S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-8-6-4-5-7-9(8)17-14-10(7)16-2/h4-6H,3H2,1-2H3,(H2,12,13,15) |
Clave InChI |
GLDYXJHZADDOKC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC=CC2=C1SN=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

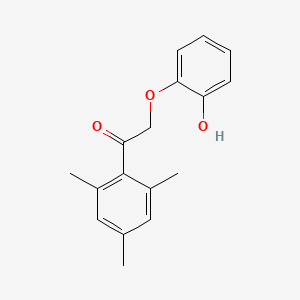
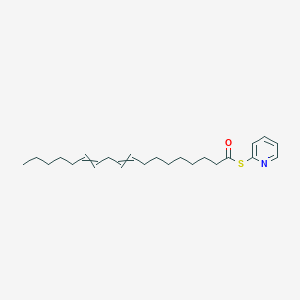
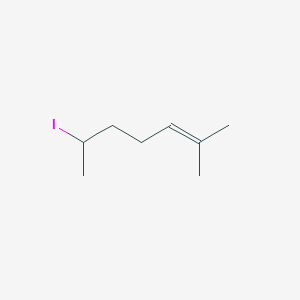
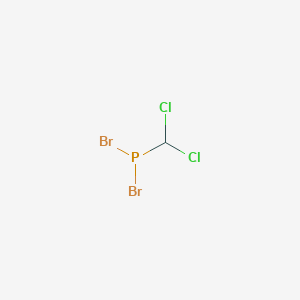
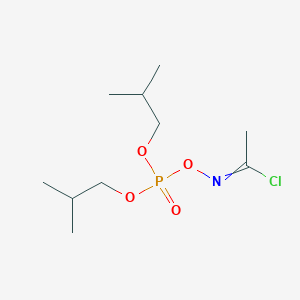
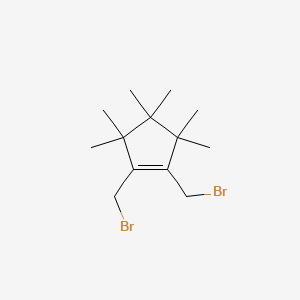
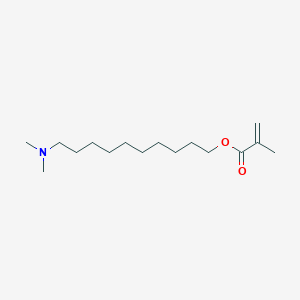
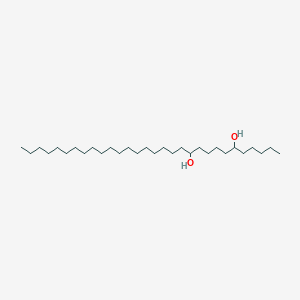

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
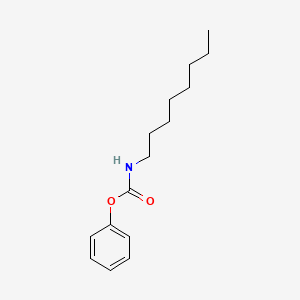
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
